REACTION_CXSMILES
|
[CH3:1][N:2]([CH3:16])[C:3]1[CH:8]=[CH:7][C:6]([CH:9]=[C:10]([N+:12]([O-])=O)[CH3:11])=[C:5]([Cl:15])[CH:4]=1.[H-].[Al+3].[Li+].[H-].[H-].[H-].S([O-])([O-])(=O)=O.[Na+].[Na+]>O1CCCC1.CCOCC>[ClH:15].[ClH:15].[Cl:15][C:5]1[CH:4]=[C:3]([N:2]([CH3:16])[CH3:1])[CH:8]=[CH:7][C:6]=1[CH2:9][CH:10]([NH2:12])[CH3:11] |f:1.2.3.4.5.6,7.8.9,12.13.14|
|
Name
|
|
Quantity
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12 g
|
Type
|
reactant
|
Smiles
|
CN(C1=CC(=C(C=C1)C=C(C)[N+](=O)[O-])Cl)C
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Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])[O-].[Na+].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
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Details
|
After the addition the reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
is refluxed for 5 hours
|
Duration
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5 h
|
Type
|
FILTRATION
|
Details
|
the mixture is filtered
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The filtrate is dried with anhydrous sodium sulphate
|
Type
|
CUSTOM
|
Details
|
The precipitate is removed by filtration
|
Type
|
CUSTOM
|
Details
|
recrystallized from ethanol-isopropyl ether
|
Type
|
CUSTOM
|
Details
|
A second recrystallization from the same solvent
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.Cl.ClC1=C(CC(C)N)C=CC(=C1)N(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.1 g | |
YIELD: CALCULATEDPERCENTYIELD | 170.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |